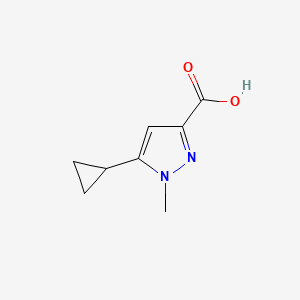

5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-7(5-2-3-5)4-6(9-10)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKZQLNLKVIBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177291-38-1 | |

| Record name | 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and agrochemical research, the pyrazole scaffold is a cornerstone of innovation. Its unique electronic properties and versatile substitution patterns have led to the development of numerous blockbuster drugs and specialized agricultural agents.[1] Among the myriad of pyrazole derivatives, 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid (C₈H₁₀N₂O₂, Mol. Wt.: 166.18 g/mol ) stands out as a key intermediate in the synthesis of potent kinase inhibitors for oncology and metabolically stable pesticides.[1] The precise arrangement of its constituent atoms—the cyclopropyl group at the 5-position, the N-methyl moiety, and the carboxylic acid at C3—is critical to its function, dictating its binding affinity and reactivity.

This in-depth technical guide, designed for the practicing scientist, provides a comprehensive walkthrough of the structure elucidation of this important molecule. We will not merely present the data; we will delve into the causality behind the analytical choices, demonstrating how a combination of spectroscopic techniques can be synergistically employed to build an unassailable structural hypothesis. This guide is structured to be a self-validating system, where each piece of evidence logically supports the next, culminating in the unambiguous confirmation of the molecular architecture.

I. The Synthetic Pathway: From Precursors to the Target Molecule

The journey of structure elucidation begins with the synthesis of the compound itself. A plausible and efficient synthetic route provides the first piece of the structural puzzle, offering a strong indication of the expected connectivity. A common and effective method for constructing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2] In our case, the target molecule can be synthesized via a three-step process starting from ethyl 4-cyclopropyl-2,4-dioxobutanoate and methylhydrazine.

Experimental Protocol: Synthesis

-

Step 1: Cyclocondensation to form the Pyrazole Ester

-

To a solution of ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate.

-

-

Step 2: Hydrolysis to the Carboxylic Acid

-

The crude ester from the previous step is dissolved in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.

-

The mixture is stirred at 60°C for 2 hours, or until the reaction is complete as monitored by TLC.

-

The ethanol is removed under reduced pressure, and the aqueous solution is cooled in an ice bath.

-

The solution is then acidified to a pH of approximately 3-4 using 2M hydrochloric acid, resulting in the precipitation of the product.

-

-

Step 3: Purification

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

-

Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

-

This synthetic route strongly suggests the formation of a pyrazole ring with a cyclopropyl group and a carboxylic acid (derived from the ethyl carboxylate). The use of methylhydrazine dictates the presence of an N-methyl group. However, this synthesis could potentially lead to two regioisomers: the desired this compound and its isomer, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. Spectroscopic analysis is therefore essential for definitive structural assignment.

II. Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the first line of analytical inquiry, providing the molecular weight and elemental composition of the synthesized compound.[3][4] High-resolution mass spectrometry (HRMS) is particularly powerful in this regard, offering a precise mass measurement that can confirm the molecular formula.[4]

Expected High-Resolution Mass Spectrum Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 167.08151 |

| [M+Na]⁺ | 189.06345 |

| [M-H]⁻ | 165.06695 |

Data predicted based on the molecular formula C₈H₁₀N₂O₂.[5]

The observation of a protonated molecular ion [M+H]⁺ at m/z 167.0815 would be in excellent agreement with the calculated exact mass for C₈H₁₁N₂O₂⁺, confirming the elemental composition.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments would provide further structural insights through the analysis of fragmentation patterns. Key expected fragmentation pathways for pyrazole derivatives include the loss of small neutral molecules and cleavage of the pyrazole ring.[4][6] For our target molecule, we would anticipate fragments corresponding to:

-

Loss of water (H₂O) from the carboxylic acid group.

-

Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid.

-

Cleavage of the cyclopropyl ring.

The fragmentation pattern provides a fingerprint that can help distinguish between isomers and confirm the presence of the key functional groups.

III. Infrared Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[7] For this compound, the IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid and the substituted pyrazole ring.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3000 | C-H stretch (superimposed) | Cyclopropyl, Methyl |

| 1760-1690 (strong) | C=O stretch | Carboxylic Acid |

| ~1600 | C=N stretch | Pyrazole Ring |

| 1440-1395 | O-H bend | Carboxylic Acid |

| 1320-1210 | C-O stretch | Carboxylic Acid |

The most telling feature would be the very broad O-H stretching band from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer, often obscuring the C-H stretching signals in that region.[8] A strong carbonyl (C=O) absorption between 1760-1690 cm⁻¹ would further confirm the presence of the carboxylic acid.[8] The C=N stretching vibration of the pyrazole ring would also be observable.[9]

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

While MS and IR confirm the molecular formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed connectivity and spatial arrangement of the atoms, making it the most powerful tool for unambiguous structure elucidation.[2] A combination of 1D (¹H and ¹³C) and 2D NMR experiments is employed to piece together the molecular puzzle.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | broad singlet | 1H | -COOH |

| ~6.5 | singlet | 1H | Pyrazole H4 |

| ~3.9 | singlet | 3H | N-CH₃ |

| ~2.1 | multiplet | 1H | Cyclopropyl CH |

| ~1.1 | multiplet | 2H | Cyclopropyl CH₂ |

| ~0.9 | multiplet | 2H | Cyclopropyl CH₂ |

Predicted chemical shifts are based on typical values for similar structures.

Causality behind the assignments:

-

The carboxylic acid proton is highly deshielded and often appears as a broad singlet far downfield.

-

The single proton on the pyrazole ring (H4) is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift will be in the aromatic/heteroaromatic region.

-

The N-methyl protons will also be a singlet, typically appearing between 3.5 and 4.0 ppm.

-

The cyclopropyl protons will exhibit a complex multiplet pattern in the upfield region (0.5-2.5 ppm) due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Expected ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~150 | Pyrazole C5 |

| ~145 | Pyrazole C3 |

| ~110 | Pyrazole C4 |

| ~40 | N-CH₃ |

| ~10-15 | Cyclopropyl CH₂ |

| ~5-10 | Cyclopropyl CH |

Predicted chemical shifts are based on typical values for pyrazole derivatives.

The deshielded carbons of the pyrazole ring and the carboxylic acid carbonyl will appear downfield, while the aliphatic carbons of the N-methyl and cyclopropyl groups will be upfield.

2D NMR Spectroscopy: Unambiguous Assignment

To definitively connect the protons and carbons and to distinguish between the 5-cyclopropyl and 3-cyclopropyl regioisomers, 2D NMR experiments are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the direct assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining long-range connectivity (2-3 bonds). For our target molecule, the following correlations would be crucial for distinguishing between the isomers:

-

In the correct 5-cyclopropyl isomer: The N-methyl protons (~3.9 ppm) should show a correlation to the pyrazole C5 (~150 ppm), the carbon bearing the cyclopropyl group. The pyrazole H4 proton (~6.5 ppm) should show correlations to both C3 and C5.

-

In the alternative 3-cyclopropyl isomer: The N-methyl protons would show a correlation to a carbon not bearing the cyclopropyl group.

-

The HMBC experiment provides the definitive evidence for the substitution pattern on the pyrazole ring.

Visualizing the Elucidation Workflow

Caption: Workflow for the structure elucidation of this compound.

V. Conclusion

The structure elucidation of this compound is a systematic process that relies on the logical interpretation of data from multiple analytical techniques. The synthesis provides a foundational hypothesis of the molecular structure. Mass spectrometry confirms the elemental composition, and infrared spectroscopy identifies the key functional groups. However, it is the comprehensive analysis of 1D and 2D NMR spectra that provides the irrefutable evidence of the atomic connectivity and, crucially, the regiochemistry of the substituents on the pyrazole ring. The HMBC experiment, in particular, serves as the final arbiter in distinguishing between the possible isomers. This integrated analytical approach ensures the scientific rigor required in modern chemical research and drug development, providing a high degree of confidence in the final assigned structure.

References

- 1. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 2. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. This compound [myskinrecipes.com]

- 6. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 7. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. scispace.com [scispace.com]

A Technical Guide to the Physicochemical Properties of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid

Abstract: This document provides an in-depth technical examination of the physicochemical properties of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1177291-38-1). As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and agrochemical development. Its unique structural features—a substituted pyrazole core, a cyclopropyl moiety, and a carboxylic acid group—confer properties that are critical for its application as an intermediate in the synthesis of high-value molecules, such as kinase inhibitors.[1] This guide details the compound's chemical identity, core physicochemical parameters, analytical characterization methods, and robust experimental protocols for property determination, offering a foundational resource for scientists engaged in its use.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. This compound is registered under CAS Number 1177291-38-1.[1][] The structural and molecular details are summarized below.

| Identifier | Value | Source |

| CAS Number | 1177291-38-1 | BOC Sciences[], MySkinRecipes[1] |

| Molecular Formula | C₈H₁₀N₂O₂ | BOC Sciences[], MySkinRecipes[1], Benchchem[3] |

| Molecular Weight | 166.18 g/mol | BOC Sciences[], MySkinRecipes[1], Benchchem[3] |

| IUPAC Name | 5-cyclopropyl-1-methylpyrazole-3-carboxylic acid | BOC Sciences[] |

| InChI Key | FVKZQLNLKVIBIB-UHFFFAOYSA-N | BOC Sciences[] |

| Canonical SMILES | CN1C(=CC(=N1)C(=O)O)C2CC2 | PubChemLite[4] |

The molecule's architecture, featuring a planar pyrazole ring flanked by a strained cyclopropyl group and an acidic carboxylic acid function, is pivotal to its reactivity and interaction with biological targets. The cyclopropyl group, for instance, is known to enhance metabolic stability and binding affinity in drug candidates.[3]

Figure 1: Chemical Structure of the Topic Compound.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetics. The following table summarizes known and predicted properties for this compound.

| Property | Value / Range | Comments and Significance |

| Physical State | Solid | Expected based on analogous pyrazole carboxylic acids.[5] |

| Melting Point | Data not publicly available | Requires experimental determination via DSC or melting point apparatus. This parameter is a key indicator of purity. |

| Boiling Point | Data not publicly available | As an organic acid, decomposition may occur before boiling under atmospheric pressure. |

| Aqueous Solubility | Data not publicly available | A critical parameter for drug development. Must be determined experimentally (see Protocol 4.1). Solubility is expected to be pH-dependent due to the carboxylic acid moiety. |

| pKa | Data not publicly available | The dissociation constant of the carboxylic acid group is crucial for predicting ionization state in physiological conditions, which affects solubility, permeability, and receptor binding. Expected to be in the range of 3-5. |

| LogP (XlogP) | 0.7 (Predicted) | This predicted value suggests moderate lipophilicity, indicating a balance between aqueous solubility and membrane permeability.[4] |

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment rely on a suite of spectroscopic and chromatographic techniques. For a self-validating system, data from multiple orthogonal methods must converge.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to be highly characteristic. Key signals should include a singlet for the N-methyl group, distinct multiplets for the cyclopropyl protons, a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the 10 protons in the structure.

-

¹³C NMR: The carbon spectrum should show eight distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch is also a key diagnostic feature.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode should reveal a prominent ion peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 165.07. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition, C₈H₁₀N₂O₂, with high accuracy.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for assessing the purity of the compound. A well-developed method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) should yield a single major peak, allowing for purity quantification, typically reported as >95% or >97%.[1][]

Experimental Protocols for Property Determination

To ensure data is trustworthy and reproducible, standardized, well-controlled experimental protocols are necessary. The following sections detail methodologies for determining critical physicochemical parameters.

Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

Rationale: The shake-flask method is a globally recognized standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution, providing a definitive value for a compound's solubility in a specific medium at a given temperature. This is fundamental for predicting its behavior in aqueous environments, from reaction mixtures to physiological fluids.

Figure 2: Workflow for Shake-Flask Solubility Assay.

Step-by-Step Methodology:

-

Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).

-

Addition of Compound: Add an excess amount of this compound to a sealed, clear glass vial containing a known volume of the buffer. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. The system is considered at equilibrium when solubility measurements from consecutive time points (e.g., 24h and 48h) are statistically identical.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let undissolved solids settle. Alternatively, centrifuge at a low speed to pellet the solid.

-

Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the filtered sample with the mobile phase and analyze its concentration using a pre-validated HPLC method with a calibration curve prepared from known standards.

-

Calculation: The solubility (in mg/mL or µM) is calculated based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.

Protocol: Determination of pKa via Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups. For this compound, it allows for the precise measurement of the acidity of the carboxylic acid. This value is essential for understanding its charge state across a pH range, which governs its interactions and properties in solution.

Step-by-Step Methodology:

-

Solution Preparation: Accurately prepare a solution of the compound at a known concentration (e.g., 0.01 M) in deionized, degassed water. A co-solvent like methanol may be used if aqueous solubility is low, but the results will yield an apparent pKa (pKaᵃᵖᵖ).

-

System Calibration: Calibrate a high-precision pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) at the desired experimental temperature.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH). Stir the solution gently.

-

Titration Execution: Add small, precise volumes of the NaOH titrant and record the pH after each addition, allowing the reading to stabilize. Collect more data points near the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve (identifying the equivalence point) or by finding the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal, per the Henderson-Hasselbalch equation.

Stability, Storage, and Handling

Proper storage is critical to maintain the integrity and purity of the compound.

-

Storage Conditions: Commercial suppliers recommend storing the compound at 2-8°C under dry conditions.[1][3] It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.

-

Chemical Stability: As a carboxylic acid, it may react with strong bases. It is generally stable under standard laboratory conditions but should be protected from high temperatures and direct sunlight to prevent potential degradation.

-

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or direct contact with skin and eyes.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties that make it a valuable intermediate in modern chemical synthesis. While specific experimental data for properties like melting point and solubility are not widely published, this guide provides the authoritative framework and robust experimental protocols necessary for their determination. A thorough understanding and precise measurement of these characteristics are paramount for its effective and reliable application in research and development, particularly in the creation of novel pharmaceuticals and agrochemicals.

References

An In-Depth Technical Guide to 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Chemistry

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid, identified by the CAS Number 1177291-38-1 , is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research.[1][] Its unique molecular architecture, featuring a pyrazole core substituted with a cyclopropyl group, a methyl group, and a carboxylic acid moiety, makes it a valuable and versatile building block in the synthesis of complex organic molecules.[1] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications, with a particular focus on its role in the development of targeted therapeutics.

The pyrazole scaffold is a well-established "privileged structure" in drug discovery, known for its metabolic stability and ability to participate in various biological interactions.[3] The incorporation of a cyclopropyl group can further enhance a molecule's pharmacological profile by improving potency, metabolic stability, and membrane permeability, while also reducing off-target effects.[4][5] The carboxylic acid group serves as a convenient handle for further chemical modifications, allowing for the construction of diverse chemical libraries for biological screening.[6]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1177291-38-1 | [1][] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| IUPAC Name | This compound | [] |

| Storage | 2-8°C, dry | [1] |

Spectroscopic Characterization:

While a specific, publicly available, detailed spectrum for this exact compound is not readily found, the expected spectroscopic signatures can be inferred from closely related analogs and general principles of NMR and IR spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region), the N-methyl protons (a singlet), and a proton on the pyrazole ring. The carboxylic acid proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the cyclopropyl carbons, the N-methyl carbon, the carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching vibration, and various C-H and C-N stretching and bending vibrations associated with the pyrazole and cyclopropyl groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of pyrazole carboxylic acids generally relies on the well-established Knorr pyrazole synthesis and related methodologies, which involve the condensation of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible and commonly employed synthetic strategy involves a multi-step sequence starting from readily available precursors.

Conceptual Synthetic Workflow

The synthesis can be logically broken down into the formation of the pyrazole ring followed by the introduction or unmasking of the carboxylic acid functionality. A common approach is to synthesize the corresponding ester and then hydrolyze it to the desired carboxylic acid.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on established methods)

The following protocol is a representative example based on general procedures for the synthesis of similar pyrazole carboxylic acids.[7] Researchers should optimize the conditions for their specific laboratory setup.

Step 1: Synthesis of Ethyl 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

-

Reaction Setup: To a solution of a suitable cyclopropyl-containing β-ketoester (e.g., ethyl 4-cyclopropyl-2,4-dioxobutanoate) in a suitable solvent such as ethanol, add an equimolar amount of methylhydrazine.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux to drive the cyclocondensation reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Reaction Setup: The purified ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

Reaction Conditions: The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Work-up and Purification: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound lies in its use as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy.[1] The pyrazole core can act as a scaffold that correctly orients substituents to interact with the ATP-binding site of kinases.

Role as a Pharmacophore in Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The pyrazole ring system is a common feature in many approved and investigational kinase inhibitors. The substituents on the pyrazole ring, including the cyclopropyl and carboxylic acid-derived amide groups, play a crucial role in determining the inhibitor's potency and selectivity.

Caption: Workflow illustrating the use of the title compound in kinase inhibitor discovery.

While a specific marketed drug containing this exact fragment is not prominently documented in the public domain, numerous patents and scientific articles describe the synthesis and biological evaluation of pyrazole derivatives with similar substitution patterns as potent inhibitors of various kinases, such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Aurora kinases. The structural motif of a substituted pyrazole carboxamide is a recurring theme in the design of these inhibitors.

Conclusion and Future Perspectives

This compound stands as a testament to the power of rational molecular design in modern chemistry. Its strategic combination of a stable heterocyclic core, a pharmacologically beneficial cyclopropyl group, and a synthetically versatile carboxylic acid handle makes it an invaluable tool for researchers in both academic and industrial settings. As the quest for more selective and potent therapeutics continues, it is highly probable that this and structurally related pyrazole building blocks will continue to play a pivotal role in the discovery and development of the next generation of innovative medicines and agrochemicals.

References

- 1. This compound [myskinrecipes.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid | 1248463-84-4 | Benchchem [benchchem.com]

- 7. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

Spectroscopic data for 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic Acid

Introduction: Elucidating the Molecular Architecture

This compound (Molecular Formula: C₈H₁₀N₂O₂, Molecular Weight: 166.18 g/mol ) is a heterocyclic compound featuring a pyrazole core, a foundational structure in medicinal chemistry known for a wide array of pharmacological activities.[1][2] The precise arrangement of its cyclopropyl, methyl, and carboxylic acid substituents is critical to its function and potential applications in drug development and agrochemicals.[3][4] This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unequivocally confirm the structure and purity of this molecule. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, offering researchers a robust framework for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1] For a molecule like this compound, NMR confirms the presence and connectivity of each distinct functional group.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), within a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it facilitates the observation of the exchangeable acidic proton.[5]

-

Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. The spectral width should encompass a range of at least 0-14 ppm to capture all signals, including the downfield carboxylic acid proton.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound [myskinrecipes.com]

- 4. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

A Technical Guide to the Solubility of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic Acid for Pharmaceutical Development

Abstract

Solubility is a critical physicochemical property that dictates the developability of a new chemical entity into a viable drug product.[1][2][3] Poor aqueous solubility can severely limit oral bioavailability, lead to erratic absorption, and complicate formulation design, ultimately increasing the risk of failure in the drug development pipeline.[2][3] This guide provides an in-depth analysis of the solubility characteristics of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1177291-38-1), a heterocyclic building block with significant potential in medicinal chemistry.[4][5] We will explore the theoretical underpinnings of its solubility, present a structured methodology for its empirical determination, and discuss the practical implications for researchers in drug discovery and development.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant percentage of failures attributed to poor pharmaceutical properties.[2][3] Among these, aqueous solubility is a paramount concern, especially for orally administered drugs.[1] A compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[1][2] Therefore, a thorough understanding of a compound's solubility profile is not merely a characterization step but a foundational pillar of a successful development program.

Early and accurate solubility assessment allows for:

-

Informed Candidate Selection: Prioritizing compounds with favorable properties reduces the risk of costly late-stage failures.[3][6]

-

Reliable Bioassay Results: Poorly soluble compounds can precipitate in assay media, leading to inaccurate potency measurements and misleading structure-activity relationships (SAR).[1][2]

-

Rational Formulation Design: Knowledge of solubility in various media guides the selection of appropriate excipients and delivery technologies.[7]

-

Prediction of In Vivo Behavior: Solubility data is a key input for biopharmaceutical classification systems (BCS) and for predicting oral bioavailability.[6][8][9][10]

This guide focuses on this compound, a molecule of interest due to its use as an intermediate in the synthesis of potential kinase inhibitors and other pharmaceutical agents.[4] Understanding its solubility is the first step in harnessing its therapeutic potential.

Physicochemical Profile and Solubility Prediction

The solubility of a molecule is intrinsically linked to its structure. Key features of this compound (C₈H₁₀N₂O₂) that govern its solubility include:

-

Carboxylic Acid Group (-COOH): This is the primary driver of pH-dependent solubility. As a weak acid, the molecule's overall charge will change with pH. At pH values above its pKa, the carboxylic acid will deprotonate to the more soluble carboxylate anion (-COO⁻). Conversely, at pH values below its pKa, it will exist predominantly in its less soluble, neutral form.

-

Pyrazole Ring: This aromatic heterocycle contributes to the molecule's rigidity and potential for π-π stacking interactions in the solid state, which can decrease solubility. The nitrogen atoms can act as hydrogen bond acceptors.

-

Cyclopropyl and Methyl Groups: These nonpolar, aliphatic groups contribute to the molecule's lipophilicity (fat-solubility). An increase in lipophilicity often corresponds to a decrease in aqueous solubility.

Based on this structure, we can predict that the compound will exhibit low solubility in neutral and acidic aqueous media and significantly higher solubility in alkaline conditions. Its solubility in organic solvents is expected to be moderate to high, particularly in polar aprotic solvents capable of hydrogen bonding.[11]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

When discussing solubility, it is crucial to differentiate between two key measurements: thermodynamic and kinetic solubility.[12][13]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (temperature, pressure).[12][13][14] This value is independent of the method used for dissolution and is critical for late-stage development and formulation.[14] The "shake-flask" method is the gold-standard for determining thermodynamic solubility.[15][16]

-

Kinetic Solubility: This measurement is determined by adding a concentrated solution of the compound (typically in DMSO) to an aqueous buffer and identifying the concentration at which precipitation first occurs.[14][17][18] Kinetic solubility values are often higher than thermodynamic ones because they can represent a supersaturated, metastable state.[12][13][19] While less precise, this high-throughput method is invaluable during early drug discovery for rapidly screening large numbers of compounds.[17][18][19]

For lead optimization and pre-formulation studies, thermodynamic solubility provides the most reliable and relevant data.[20]

Experimental Determination of Thermodynamic Solubility

The following section outlines a robust, self-validating protocol for determining the thermodynamic solubility of this compound using the universally accepted shake-flask method.[15][16][21] This protocol is aligned with guidelines from regulatory bodies like the FDA and EMA for Biopharmaceutics Classification System (BCS) studies.[8][9][10]

Workflow for Thermodynamic Solubility Determination

The overall experimental process follows a logical sequence to ensure data quality and reproducibility.

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Analytical balance

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

HPLC with UV detector (or LC-MS)

-

Volumetric flasks and pipettes

-

Solvents:

-

pH 1.2 Buffer (0.1 N HCl or Simulated Gastric Fluid)

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid)

-

Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

Procedure:

-

Preparation of Media: Prepare all aqueous buffer solutions. For BCS classification, buffers at pH 1.2, 4.5, and 6.8 are standard.[8][10][22] The experiments should be conducted at 37 ± 1°C.[9][22]

-

Rationale: This pH range represents the physiological extremes of the gastrointestinal tract.[23] Temperature is set to mimic physiological conditions.

-

-

Compound Addition: Add an excess amount of the solid compound to a series of vials (in triplicate for each solvent). "Excess" means enough solid will visibly remain undissolved at equilibrium.

-

Solvent Addition & Equilibration: Add a precise volume of the chosen solvent to each vial, cap tightly, and place the vials in the orbital shaker. Agitate at a constant speed and temperature for a predetermined time (typically 24 to 48 hours).

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly to let heavy solids settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemical-resistant filter (e.g., PVDF) to remove solid particles.

-

Rationale: Incomplete removal of solid particles will lead to an overestimation of solubility. Care must be taken to ensure the compound does not adsorb to the filter material.

-

-

Quantification:

-

Carefully pipette a known volume of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared with known concentrations of the compound.

-

Rationale: A validated, specific, and sensitive analytical method is required for accurate quantification.[15][17]

-

-

Final pH Measurement: For aqueous samples, measure the pH of the remaining saturated solution to confirm it has not shifted during the experiment.[8][10]

-

Rationale: This is a self-validating step. A significant change in pH could indicate degradation or interaction with the buffer, invalidating the result for that medium.

-

Expected Solubility Profile and Data Interpretation

While specific experimental data for this compound is not publicly available, we can present an illustrative table based on its chemical structure and the behavior of similar pyrazole carboxylic acids.

Table 1: Illustrative Solubility Data for this compound

| Solvent/Medium | Type | Expected Solubility (µg/mL) | Interpretation & Implications |

| pH 1.2 Buffer (SGF) | Aqueous | Low (< 10) | Likely to be poorly soluble in the stomach. May exhibit dissolution rate-limited absorption. |

| pH 4.5 Acetate Buffer | Aqueous | Low-Moderate (10 - 100) | Solubility begins to increase as pH approaches pKa. |

| pH 6.8 Buffer (SIF) | Aqueous | Moderate-High (> 250) | Significantly more soluble in the intestine, where most drug absorption occurs. |

| Water (unbuffered) | Aqueous | Low | Will depend on the self-acidification of water by the compound. |

| Methanol | Organic (Polar, Protic) | High (> 10,000) | Useful for stock solution preparation and analytical methods. |

| Ethanol | Organic (Polar, Protic) | High (> 10,000) | A potential co-solvent for liquid formulations. |

| Acetonitrile | Organic (Polar, Aprotic) | Moderate-High | Common solvent for HPLC analysis. |

| DMSO | Organic (Polar, Aprotic) | Very High (> 50,000) | Excellent for preparing high-concentration stock solutions for in vitro assays. |

Interpretation:

The data clearly illustrates the pH-dependent nature of the compound. Its low solubility at acidic pH suggests it would be classified as a low solubility compound under the BCS (where classification is based on the lowest solubility between pH 1.2-6.8).[8][9][10] This has significant consequences, placing it potentially in BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Such a classification would necessitate formulation strategies to enhance solubility, such as salt formation, amorphization, or lipid-based formulations.

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and determining the solubility of this compound. The molecule's structure, dominated by a carboxylic acid function, dictates a pronounced pH-dependent solubility profile, which is a critical factor for its development as an oral therapeutic. The provided shake-flask protocol represents a robust and regulatory-accepted method for generating the high-quality thermodynamic solubility data required for informed decision-making in pharmaceutical development. For any project involving this or structurally related compounds, the empirical determination of solubility as outlined here is an indispensable first step toward successful formulation and clinical application.

References

- 1. books.rsc.org [books.rsc.org]

- 2. ucd.ie [ucd.ie]

- 3. bmglabtech.com [bmglabtech.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound [myskinrecipes.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. fda.gov [fda.gov]

- 10. database.ich.org [database.ich.org]

- 11. chembk.com [chembk.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. scribd.com [scribd.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. enamine.net [enamine.net]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. who.int [who.int]

- 23. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Carboxylic Acid Scaffold: A Technical Guide to Unlocking its Biological Potential

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often termed "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets. The pyrazole carboxylic acid core is a quintessential example of such a scaffold. This five-membered heterocyclic ring, functionalized with a carboxylic acid group, offers a unique combination of structural rigidity, synthetic tractability, and versatile hydrogen bonding capabilities. These attributes have made it a focal point for the development of novel compounds across a wide spectrum of diseases.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the biological activities associated with novel pyrazole carboxylic acids. Moving beyond a simple catalog of effects, we will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and synthesize quantitative data to offer a clear perspective on the therapeutic potential of this remarkable class of molecules.

A Spectrum of Biological Activities: From Inflammation to Oncology

The functional versatility of the pyrazole carboxylic acid scaffold has given rise to derivatives with a vast array of pharmacological effects. Below, we explore the most significant of these, focusing on the underlying mechanisms of action and structure-activity relationships (SAR).

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A predominant and well-documented activity of pyrazole derivatives is their potent anti-inflammatory effect. Many of these compounds function as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1][2]

Mechanism of Action: Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[1] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is therefore a highly sought-after therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1] Pyrazole carboxylic acid derivatives, much like the blockbuster drug Celecoxib, can fit snugly into the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandin precursors.[1][3] The sulfonamide moiety present in many active pyrazole inhibitors is crucial for this selectivity, as it interacts with a specific side pocket in the COX-2 enzyme that is absent in COX-1.[3]

Structure-Activity Relationship (SAR) Insights:

-

The presence of a sulfonamide or a similar hydrogen-bond-accepting group on one of the phenyl rings is often critical for COX-2 selectivity.[3]

-

The nature and position of substituents on the aryl rings attached to the pyrazole core can significantly modulate potency and selectivity.[4]

-

The carboxylic acid group can be esterified or converted to an amide to create non-acidic analogs, which may improve pharmacokinetic properties while retaining potent activity.[4]

Figure 1: Mechanism of COX-2 Inhibition by Pyrazole Carboxylic Acids.

Anticancer Activity: A Multi-pronged Assault on Tumorigenesis

The pyrazole scaffold is a cornerstone of modern oncology, found in numerous FDA-approved tyrosine kinase inhibitors.[5] Novel pyrazole carboxylic acids and their derivatives are being actively investigated for their ability to disrupt various cancer signaling pathways.

Mechanisms of Action: The anticancer effects of these compounds are diverse and target multiple hallmarks of cancer.

-

Kinase Inhibition: Many derivatives are designed to inhibit protein kinases that are crucial for tumor cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and mTOR.[5][6] By blocking the ATP-binding site of these kinases, the compounds halt downstream signaling cascades that promote cell growth and angiogenesis.

-

Tubulin Polymerization Inhibition: Some pyrazole compounds have been shown to interfere with the dynamics of microtubule assembly by binding to tubulin.[7] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[7]

-

Apoptosis Induction: Beyond cell cycle arrest, pyrazole derivatives can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[8]

Figure 2: Multi-target Anticancer Mechanisms of Pyrazole Derivatives.

Antimicrobial Activity: Combating Pathogenic Threats

Pyrazole carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[9]

Mechanism of Action: While the exact mechanisms can vary, many heterocyclic compounds, including pyrazoles, are thought to exert their antimicrobial effects by interfering with essential cellular processes. This can include the inhibition of DNA synthesis, disruption of cell wall integrity, or interference with key metabolic enzymes.[10] For antifungal activity, a prominent target is sterol 14-alpha demethylase (CYP51), an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[11]

SAR Insights:

-

The introduction of halogen atoms (e.g., Cl, F) on the phenyl rings often enhances antimicrobial potency.

-

The specific substitution pattern on the pyrazole ring and its aryl substituents is key to determining the spectrum of activity (i.e., antibacterial vs. antifungal).

Experimental Workflows for Activity Screening

As a Senior Application Scientist, the emphasis must be on robust, reproducible, and insightful experimental design. The following protocols are presented as self-validating systems, incorporating necessary controls and clear endpoints. The causality behind key steps is explained to empower the researcher.

Workflow 1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing a compound's cytotoxic effect by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.

Figure 3: Experimental Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Action: Seed an appropriate cancer cell line (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Causality: Seeding density is critical. Too few cells will result in a low signal; too many will lead to overgrowth and nutrient depletion, confounding the results. An overnight incubation allows cells to recover from trypsinization and adhere firmly.

-

-

Compound Preparation and Treatment:

-

Action: Prepare a 2X stock concentration series of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with the compound's solvent, e.g., 0.1% DMSO) and "untreated control" (medium only).

-

Causality: A serial dilution allows for the determination of a dose-response curve. The vehicle control is essential to ensure that the solvent itself has no cytotoxic effect at the concentration used.

-

-

Incubation:

-

Action: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

-

Causality: This duration is usually sufficient for cytotoxic or cytostatic effects to manifest and impact cell proliferation and viability.

-

-

MTT Reagent Addition:

-

Action: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours under the same conditions.

-

Causality: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals. The reaction is dependent on active mitochondrial enzymes.

-

-

Formazan Solubilization:

-

Action: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the purple crystals.

-

Causality: The formazan product is an insoluble crystal. Complete solubilization is mandatory for accurate spectrophotometric measurement.

-

-

Data Acquisition and Analysis:

-

Action: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

-

Causality: Absorbance is directly proportional to the amount of formazan, which reflects the number of viable cells. The IC₅₀ is the standard metric for quantifying a compound's potency.

-

Workflow 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[12][13] The injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response, which can be measured by the increase in paw volume.[12]

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization and Grouping:

-

Action: Use healthy Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week. On the day of the experiment, fast the animals overnight but allow free access to water. Randomly divide them into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (various doses of the pyrazole compound).

-

Causality: Acclimatization minimizes stress-induced physiological variations. Fasting ensures consistent drug absorption. A positive control group is critical to validate the assay's responsiveness.

-

-

Baseline Paw Volume Measurement:

-

Action: Using a plethysmometer, measure the initial volume (V₀) of the right hind paw of each rat up to the tibiotarsal joint.

-

Causality: This baseline measurement is the reference against which all subsequent measurements will be compared to quantify the extent of edema.

-

-

Compound Administration:

-

Action: Administer the test compounds and control substances orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Causality: The one-hour lead time allows for the absorption and systemic distribution of the compound, ensuring it is biologically available when the inflammatory challenge is initiated.

-

-

Induction of Inflammation:

-

Action: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.[12]

-

Causality: Carrageenan is a non-antigenic irritant that reliably induces an acute inflammatory response characterized by edema, mediated initially by histamine and serotonin, and later by prostaglandins.[12]

-

-

Paw Volume Measurement Post-Induction:

-

Action: Measure the paw volume (Vt) at regular intervals, typically 1, 2, 3, and 4 hours after the carrageenan injection.[14]

-

Causality: Time-course measurements allow for the observation of the full inflammatory response and the efficacy of the compound over time, particularly in inhibiting the later, prostaglandin-mediated phase.

-

-

Data Analysis:

-

Action: For each animal at each time point, calculate the edema volume (Vₑ = Vt - V₀). Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100.

-

Causality: This calculation normalizes the data and provides a clear, quantitative measure of the compound's anti-inflammatory efficacy.

-

Workflow 3: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[17]

Detailed Protocol: Broth Microdilution for MIC Determination

-

Preparation of Compound Stock:

-

Action: Dissolve the pyrazole carboxylic acid derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Causality: A high-concentration stock is necessary for creating the subsequent serial dilutions without introducing excessive amounts of solvent into the assay wells.

-

-

Preparation of Microdilution Plate:

-

Action: In a sterile 96-well round-bottom plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of the 2X highest concentration of the test compound to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[15]

-

Causality: This creates a logarithmic concentration gradient of the test compound. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Action: Select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Causality: Standardization of the inoculum is the most critical step for reproducibility. A standardized bacterial load ensures that the MIC value is consistent and comparable across experiments.

-

-

Inoculation and Incubation:

-

Action: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. Incubate the plate at 37°C for 18-24 hours.

-

Causality: Incubation allows the bacteria to grow in the presence of the compound.

-

-

MIC Determination:

-

Action: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

-

Causality: The absence of turbidity indicates that the compound has inhibited bacterial growth at that concentration. The growth control (column 11) must be turbid, and the sterility control (column 12) must be clear for the assay to be valid.

-

Data Synthesis and Interpretation

To provide a comparative overview, the following table summarizes quantitative activity data for representative pyrazole carboxylic acid derivatives reported in the literature.

| Compound Class/Reference | Biological Activity | Assay/Model | Target Organism/Cell Line | Potency Metric (IC₅₀ / MIC / % Inhibition) |

| Pyrazole-Benzothiazole Hybrid[6] | Anticancer | MTT Assay | HT29 (Colon Cancer) | IC₅₀: 3.17 - 6.77 µM |

| Pyrazole-Oxindole Conjugate[7] | Anticancer | Tubulin Polymerization | K562 (Leukemia) | GI₅₀: 0.021 µM |

| 3f Pyrazole Derivative[8] | Anticancer | MTT Assay | MDA-MB-468 (Breast Cancer) | IC₅₀: 14.97 µM (24h) |

| Pyrazolylthiazole Carboxylic Acid[18] | Anti-inflammatory | Carrageenan Paw Edema | Wistar Rats | 89.59 - 93.06% Inhibition @ 3h |

| Di-aryl Substituted Pyrazole Ester[4] | Anti-inflammatory | In Vitro COX-2 Assay | Ovine COX-2 | IC₅₀: 0.059 - 3.89 µM |

| 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid[11] | Antifungal | In Vitro Assay | Candida albicans | IC₅₀: 34.25 µg/mL |

| Pyrazole/1,2,4-oxadiazole Conjugate[9] | Antibacterial | MIC Determination | B. subtilis | MIC: 6.25 µg/mL |

Conclusion and Future Directions

The pyrazole carboxylic acid scaffold continues to prove its value as a privileged structure in drug discovery. Its derivatives have demonstrated potent and often selective activity against a wide range of biological targets implicated in inflammation, cancer, and microbial infections. The synthetic accessibility of this core allows for extensive chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Multi-Target Ligands: Leveraging the scaffold's versatility to design single molecules that can inhibit multiple disease-relevant targets simultaneously, such as dual COX-2/kinase inhibitors for cancer therapy.

-

Advanced Drug Delivery: Developing novel formulations or pro-drug strategies to enhance the bioavailability and targeted delivery of promising pyrazole carboxylic acid candidates.

-

Mechanism Deconvolution: Moving beyond phenotypic screening to precisely identify the molecular targets and signaling pathways modulated by novel active compounds, using techniques like chemoproteomics and transcriptomics.

By integrating rational design with robust biological evaluation as outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical class.

References

- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 14. inotiv.com [inotiv.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. researchgate.net [researchgate.net]

Discovery and Synthesis of Pyrazole-Based Heterocyclic Compounds: A Guide to a Privileged Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] First identified by Ludwig Knorr in 1883, this "privileged scaffold" is integral to a multitude of FDA-approved therapeutics, demonstrating a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][4][5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of pyrazole-based compounds. It navigates from the foundational Knorr synthesis to modern methodologies such as 1,3-dipolar cycloadditions, multicomponent reactions, and transition-metal-catalyzed functionalizations. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as both a strategic and practical resource for harnessing the full potential of pyrazole chemistry in modern therapeutic development.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The enduring relevance of the pyrazole ring in drug design is attributable to its unique physicochemical properties.[7] As a five-membered heterocycle, it is structurally compact yet possesses a rich electronic character.

1.1. Structural Features and Chemical Properties

-

Aromaticity and Stability: The pyrazole ring is an aromatic system, which confers significant thermodynamic stability to the core structure.

-

Tautomerism: Unsubstituted or N1-unsubstituted pyrazoles exhibit annular tautomerism, where the N-H proton can reside on either nitrogen atom. This property can influence intermolecular interactions, such as hydrogen bonding with biological targets.[4][7]

-

Reactivity: The pyrazole ring contains both a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2).[8] The pyridine-like N2 atom is basic and serves as a proton acceptor or a coordination site for metals, while the pyrrole-like N1-H is weakly acidic.[6][8] Electrophilic substitution typically occurs at the C4 position, which has the highest electron density.[4][9]

1.2. Pharmacological Significance

The pyrazole nucleus is a key component in numerous blockbuster drugs, validating its status as a "privileged scaffold."[1][10][11] Its ability to act as a bioisostere for other aromatic rings, like benzene, can improve physicochemical properties such as solubility and lipophilicity, enhancing the pharmacokinetic profile of a drug candidate.[7]

Table 1: Prominent FDA-Approved Drugs Featuring a Pyrazole Core

| Drug Name | Therapeutic Class | Mechanism of Action |

| Celecoxib (Celebrex®) | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor[10][12][13][14] |

| Rimonabant (Acomplia®) | Anti-obesity (Withdrawn) | Cannabinoid Receptor 1 (CB1) Inverse Agonist[10][13] |

| Sildenafil (Viagra®) | Erectile Dysfunction | PDE5 Inhibitor[13] |

| CDPPB | Antipsychotic | mGluR5 Positive Allosteric Modulator[10] |

| Difenamizole | Analgesic | Non-steroidal anti-inflammatory[10] |

The wide range of biological activities associated with pyrazole derivatives underscores their versatility in targeting diverse physiological pathways.[1][2][4][15]

Foundational Synthetic Strategies: The Knorr Synthesis and Related Methods

The primary and most historically significant method for constructing the pyrazole ring is the Knorr pyrazole synthesis.[1][16]

2.1. The Knorr Pyrazole Synthesis (1883)

The Knorr synthesis involves the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[1][10][16][17][18] This reaction is typically acid-catalyzed and proceeds via a cyclization-dehydration sequence.[16][17][19][20]

Causality in Experimental Design: The use of an acid catalyst is crucial for activating the carbonyl groups of the 1,3-dicarbonyl compound.[17][20] Protonation of a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable, aromatic pyrazole ring.[21] A key challenge with unsymmetrical 1,3-dicarbonyls is the potential formation of two regioisomers, which often requires careful optimization of reaction conditions or purification.[1][22]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

2.1.1. Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

This protocol is a classic example of the Knorr reaction using a β-ketoester.[21]

-

Reagents & Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).

-

Solvent & Catalyst: Add glacial acetic acid (10 mL) to the flask. The acetic acid acts as both the solvent and the acid catalyst.

-

Reaction: Heat the mixture to reflux (approximately 118°C) with continuous stirring for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL) with stirring.

-

Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. Recrystallization from ethanol or an ethanol/water mixture yields the purified 1-phenyl-3-methyl-5-pyrazolone.

Modern Synthetic Methodologies

While the Knorr synthesis remains a workhorse, modern organic chemistry has introduced more sophisticated and versatile methods for constructing and functionalizing the pyrazole core.

3.1. [3+2] Cycloaddition Reactions